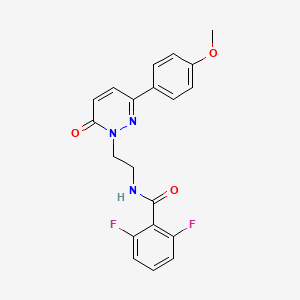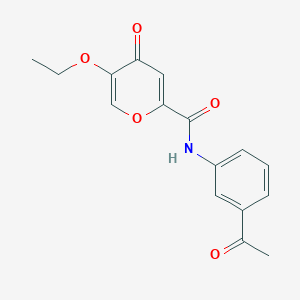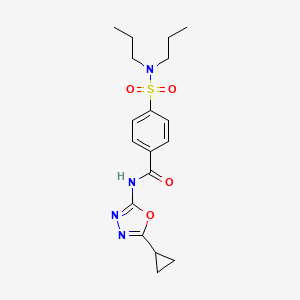
1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide" is a member of the 1,2,3-triazole family, which is known for its diverse range of biological activities and applications in medicinal chemistry. The 1,2,3-triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be functionalized with various substituents to alter its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives typically involves the "click chemistry" approach, which is a highly efficient and straightforward method. This approach utilizes organic azides and terminal alkynes to form 1,2,3-triazoles. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, as described in one of the papers, involves the treatment of ethyl diazoacetate with aryl imines in the presence of a base, resulting in fully substituted 1,2,3-triazoles with good to high yields . Although the specific synthesis of "1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to create a wide array of compounds. For example, the crystal structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was determined to crystallize in the triclinic space group with specific unit cell parameters, indicating the precise three-dimensional arrangement of atoms within the crystal . The molecular structure of the compound would likely exhibit similar features, with the triazole ring providing a scaffold for the attachment of the ethylphenyl and phenylpropyl groups.
Chemical Reactions Analysis
The reactivity of 1,2,3-triazole derivatives is influenced by the substituents attached to the triazole ring. These compounds can undergo various chemical reactions, including transformations of functional groups, which can be advantageous for further chemical modifications. The presence of a carboxy group, as seen in the related compounds, allows for easy transformation into other functional groups, which can be utilized in the synthesis of more complex molecules or for the attachment of bioactive moieties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for their application in drug development and other fields. The presence of different substituents can significantly affect these properties. For example, the introduction of a chloro or trifluoromethyl group can increase the lipophilicity of the molecule, potentially affecting its biological activity . The specific physical and chemical properties of "1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide" would need to be determined experimentally, but they would likely be influenced by the ethyl and phenylpropyl substituents on the triazole core.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-2-16-10-12-18(13-11-16)24-15-19(22-23-24)20(25)21-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFZLFHLRNWOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3002995.png)

![2-Chloro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)acetamide](/img/structure/B3002997.png)
![4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3002998.png)


![N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide](/img/structure/B3003007.png)


![N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3003013.png)

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)